

Unveiling Tafluprost: A Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest

Compound Name:	Tafluprost
Cat. No.:	B1681877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Tafluprost**, a potent fluorinated prostaglandin F_{2α} analog. Utilized in the management of open-angle glaucoma and ocular hypertension, **Tafluprost**'s intricate molecular design and synthetic pathways are of significant interest to the fields of medicinal chemistry and drug development. This document will dissect its structural features, outline common synthetic strategies, and present key experimental data in a clear, structured format.

The Chemical Blueprint of Tafluprost

Tafluprost is a lipophilic ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, **Tafluprost** acid.^[1] The chemical identity of **Tafluprost** is well-established and characterized by several key structural features that contribute to its therapeutic efficacy and unique pharmacological profile.

Systematic Name (IUPAC): propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate^[2]

Molecular Formula: C₂₅H₃₄F₂O₅^[2]

Molecular Weight: 452.53 g/mol ^{[3][4]}

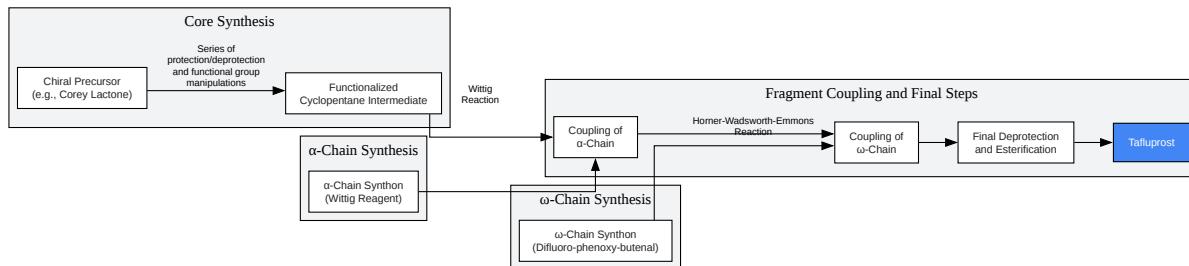
The core of the **Tafluprost** molecule is a cyclopentane ring, characteristic of prostaglandins, with two hydroxyl groups and two side chains. A key modification that distinguishes **Tafluprost** from natural prostaglandin F_{2α} is the substitution of the omega side-chain with a 3,3-difluoro-4-phenoxybut-1-enyl group.^[2] This fluorination is crucial for its enhanced chemical stability and potent biological activity. The carboxylic acid function of the alpha chain is esterified with an isopropyl group, a modification that increases its lipophilicity and facilitates its penetration through the cornea.^[1]

Identifier	Value	Source
CAS Number	209860-87-7	[1] [2]
Synonyms	AFP-168, Taflutan, Zioptan, Saflutan	[1] [2]

Crafting the Molecule: The Synthesis of Tafluprost

The synthesis of **Tafluprost** is a multi-step process that requires precise stereochemical control to achieve the desired biologically active isomer. While various synthetic routes have been developed, a common and illustrative pathway often starts from a readily available chiral building block, such as the Corey lactone or a derivative thereof. This ensures the correct stereochemistry of the cyclopentane core.

A generalized synthetic approach can be visualized as the convergent synthesis of two key fragments: the "upper" alpha-chain and the "lower" omega-chain, which are then coupled to the central cyclopentane core.



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A generalized synthetic pathway for **Tafluprost**.

Key Experimental Protocols

The following sections outline the general methodologies for the key transformations in a representative synthesis of **Tafluprost**. Specific reagents, conditions, and yields can vary depending on the chosen synthetic route.

1. Preparation of the Functionalized Cyclopentane Intermediate (Core Synthesis)

- Starting Material: A suitable chiral precursor, such as a derivative of Corey lactone diol.
- General Procedure:
 - Protection of the hydroxyl groups of the starting material is typically achieved using silyl ethers (e.g., TBDMS) or other suitable protecting groups to prevent unwanted side reactions in subsequent steps.
 - The lactone is then reduced to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

- The resulting lactol is then ready for the introduction of the alpha-chain.

2. Synthesis of the α -Chain and its Coupling (Wittig Reaction)

- α -Chain Synthon: A phosphonium ylide (Wittig reagent) containing the seven-carbon chain with the Z-configured double bond is prepared.
- General Procedure:
 - The phosphonium salt is synthesized from the corresponding alkyl halide.
 - The ylide is generated by treating the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride).
 - The functionalized cyclopentane intermediate (lactol) is then reacted with the ylide in a Wittig reaction to form the alpha-chain with the desired cis-alkene geometry.

3. Synthesis of the ω -Chain and its Coupling (Horner-Wadsworth-Emmons Reaction)

- ω -Chain Synthon: A phosphonate reagent containing the difluoro-phenoxy-butyl group is synthesized.
- General Procedure:
 - The aldehyde corresponding to the lower side chain is prepared.
 - The aldehyde on the cyclopentane intermediate (formed after the Wittig reaction and subsequent oxidation of the primary alcohol) is then reacted with the phosphonate reagent in a Horner-Wadsworth-Emmons reaction. This reaction typically favors the formation of the desired E-configured double bond.

4. Final Deprotection and Esterification

- General Procedure:
 - The protecting groups on the hydroxyl functions of the cyclopentane ring are removed using appropriate deprotection conditions (e.g., a fluoride source like TBAF for silyl ethers).

- The terminal carboxylic acid of the alpha-chain is then esterified with isopropanol under acidic conditions or using a coupling agent to yield the final product, **Tafluprostan**.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of **Tafluprostan**. The following table summarizes typical (hypothetical) quantitative data for the key reactions, as would be reported in a detailed synthetic publication. Actual yields will vary based on the specific conditions and scale of the reaction.

Reaction Step	Key Reagents	Typical Yield (%)	Purity (%)
Core Intermediate Formation	DIBAL-H, TBDMSCl	85-95	>98
Wittig Reaction (α -Chain)	(4-carboxybutyl)triphenyl phosphonium bromide, KHMDS	70-85	>95
HWE Reaction (ω -Chain)	Diethyl (3,3-difluoro-4-phenoxy-2-oxobutyl)phosphonate, NaH	65-80	>97
Final Deprotection & Esterification	TBAF, Isopropanol, H_2SO_4	80-90	>99

This guide provides a foundational understanding of the chemical structure and synthetic strategies for **Tafluprostan**. For professionals in drug development and research, a thorough grasp of these principles is essential for the innovation of new prostaglandin analogs and the optimization of existing manufacturing processes.

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